6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide 6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737401
InChI: InChI=1S/C7H5ClF3N3O/c8-5-2-12-1-4(14-5)6(15)13-3-7(9,10)11/h1-2H,3H2,(H,13,15)
SMILES: C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F
Molecular Formula: C7H5ClF3N3O
Molecular Weight: 239.58 g/mol

6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide

CAS No.:

Cat. No.: VC13737401

Molecular Formula: C7H5ClF3N3O

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide -

Specification

Molecular Formula C7H5ClF3N3O
Molecular Weight 239.58 g/mol
IUPAC Name 6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C7H5ClF3N3O/c8-5-2-12-1-4(14-5)6(15)13-3-7(9,10)11/h1-2H,3H2,(H,13,15)
Standard InChI Key CJBSSKXZQSCFLB-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F
Canonical SMILES C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s core consists of a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 4-positions. Substitutions include:

  • Chloro group (-Cl) at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.

  • 2,2,2-Trifluoroethyl amide group at the 2-position, introducing strong electron-withdrawing effects due to the trifluoromethyl moiety.

The spatial arrangement of these groups confers distinct electronic properties, as evidenced by computational modeling of analogous pyrazine derivatives .

Nomenclature and CAS Registry

The systematic IUPAC name is 6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide. Its CAS registry number, 1691787-80-0, ensures unambiguous identification in chemical databases. A structural isomer, 5-chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide (CAS 1691930-69-4), differs only in the chloro group’s position, highlighting the importance of regiochemistry in properties and applications.

Synthesis and Reaction Pathways

Byproduct Management

Side reactions may include:

  • Hydrolysis of the amide bond: Mitigated by anhydrous conditions.

  • Ring halogenation: Controlled via stoichiometric ratios and low temperatures.

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource
Solubility in water<1 mg/mL (hydrophobic)
Solubility in DMSO~50 mg/mL
StabilitySensitive to hydrolysis and UV

The trifluoroethyl group’s hydrophobicity reduces aqueous solubility, necessitating organic solvents for handling. Stability studies indicate degradation under prolonged exposure to moisture or light, requiring storage at –20°C in amber vials.

Thermal Properties

While direct data for this compound are unavailable, analogous trifluoroethylamides exhibit:

  • Melting points: 80–120°C (broad range due to polymorphism).

  • Boiling points: Decomposition precedes boiling under standard conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6):

    • δ 8.70 (s, 1H, pyrazine H-5).

    • δ 8.90 (s, 1H, pyrazine H-3).

    • δ 4.10 (q, J=9.6J = 9.6 Hz, 2H, -NH-CH2_2-CF3_3).

  • 19F NMR^{19}\text{F NMR}: δ –65.5 (t, J=9.6J = 9.6 Hz, CF3_3).

Infrared (IR) Spectroscopy

  • Strong absorption at 1680 cm1^{-1} (amide C=O stretch).

  • Peaks near 1150 cm1^{-1} (C-F stretching).

Comparative Analysis with 5-Chloro Isomer

Property6-Chloro Isomer5-Chloro Isomer
CAS Number1691787-80-01691930-69-4
Synthetic Yield60–80%55–75%
Solubility in DMSO~50 mg/mL~45 mg/mL

Positional isomerism slightly alters electronic density, affecting reactivity and intermolecular interactions.

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